trans-2,2'-Bipyrrolidine

Description

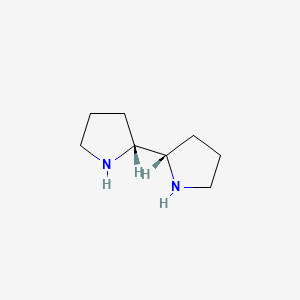

trans-2,2'-Bipyrrolidine is a chiral C₂-symmetric 1,2-diamine composed of two pyrrolidine rings linked at their 2-positions. Its rigid, non-planar structure and nitrogen lone-pair orientation make it a versatile ligand in asymmetric catalysis and organocatalysis. Synthesized via resolution methods or asymmetric dihydroxylation , it has been widely employed in enantioselective reactions, including C−H oxidations , Michael additions , and epoxidations . The (R,R) and (S,S) enantiomers are commercially available (e.g., CAS 137037-20-8 and 124779-66-4) , with applications in creating helical metal complexes and hybrid catalysts .

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |

InChI |

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8+ |

InChI Key |

NQHVTVSAFRAXPA-OCAPTIKFSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)[C@@H]2CCCN2 |

Canonical SMILES |

C1CC(NC1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2’-Bipyrrolidine typically involves the photodimerization of pyrrolidine. A common method includes the use of a Rayonet Photoreactor fitted with low-pressure mercury lamps. Pyrrolidine is heated to reflux in the presence of mercury, and the reaction mixture is irradiated for several days. The resulting mixture is then distilled to obtain the desired product .

Industrial Production Methods: Industrial production of trans-2,2’-Bipyrrolidine may involve similar photodimerization techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: trans-2,2’-Bipyrrolidine undergoes various chemical reactions, including:

Oxidation: The central carbon-carbon bond in trans-2,2’-Bipyrrolidine can be oxidized chemically and electrochemically.

Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different trans-2,2’-Bipyrrolidine derivatives.

Scientific Research Applications

Chemistry: trans-2,2’-Bipyrrolidine is widely used as a chiral ligand in asymmetric synthesis. It has been employed in the catalytic enantioselective aryl transfer to aldehydes, yielding diarylmethanols with high enantioselectivity .

Biology and Medicine: In biological and medicinal chemistry, trans-2,2’-Bipyrrolidine derivatives have been explored for their potential as therapeutic agents. Their chiral nature makes them suitable for the development of drugs with specific enantiomeric forms.

Industry: In the industrial sector, trans-2,2’-Bipyrrolidine is used in the synthesis of various fine chemicals and pharmaceuticals. Its role as a chiral auxiliary or ligand in catalytic processes is particularly valuable for producing enantiomerically pure compounds.

Mechanism of Action

The mechanism by which trans-2,2’-Bipyrrolidine exerts its effects is primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The specific faces of the pyrrolidine nitrogens facilitate chelation to metal centers, leading to predetermined chirality at the metal centers .

Comparison with Similar Compounds

1,2-Diaminocyclohexane (DACH)

- Stereochemical Control : Unlike trans-2,2'-bipyrrolidine, DACH-based ligands form diastereomeric mixtures when coordinating to titanium or zirconium centers due to poor helical wrapping efficiency. In contrast, bipyrrolidine ensures enantiomerically pure complexes via fac-fac helical wrapping .

- Catalytic Performance : Bipyrrolidine-derived Mn catalysts achieve enantioselectivities up to 90% in C−H oxidations , whereas DACH-based systems often require additional chiral modifiers.

Table 1 : Comparison of Bipyrrolidine and DACH in Metal Complexation

| Property | This compound | 1,2-Diaminocyclohexane |

|---|---|---|

| Diastereoselectivity | Single diastereomer | Mixtures |

| Enantiopurity | >99% ee achievable | Requires resolution |

| Helical Wrapping Efficiency | High (C₂ symmetry) | Low |

Pyridine-Based Ligands (e.g., Bipyridine)

- Electronic Tuning : Bipyrrolidine derivatives like quinPDP and o-PhPDP (modified with pyridyl or phenyl groups) exhibit tunable steric and electronic profiles, enhancing catalytic activity in photoredox reactions . Bipyridine, while robust in metal coordination, lacks the chiral center necessary for enantioselective catalysis .

Table 2 : Functionalization and Catalytic Scope

| Compound | Functionalization Sites | Key Applications |

|---|---|---|

| This compound | N-alkylation, sulfonation | Asymmetric oxidation, Michael addition |

| 2,2'-Bipyridine | Pyridyl substituents | Photoredox catalysis, metal sensing |

Proline-Derived Organocatalysts

- Reaction Scope : N-iPr-2,2’-bipyrrolidine derivatives catalyze asymmetric Michael additions of aldehydes to nitroolefins with up to 80% ee , rivaling proline’s performance in aldol reactions. However, bipyrrolidine-based hybrid materials (e.g., HybPyr) show superior stability and recyclability in mesoporous systems .

- Mechanistic Advantage : Bipyrrolidine’s rigid structure enforces a well-defined Si,Si transition state in Michael additions, whereas proline’s flexibility can lead to variable stereochemical outcomes .

Chiral Salen Ligands

- Epoxidation Efficiency : Bipyrrolidine-Mn complexes achieve 81% enantioselectivity in epoxidations of trans-chalcone derivatives using H₂O₂ , comparable to salen-Mn systems. However, salen ligands often require higher catalyst loadings and suffer from oxidative degradation.

- Substrate Tolerance : Bipyrrolidine excels with electron-deficient substrates, while salen catalysts perform better with electron-rich olefins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.